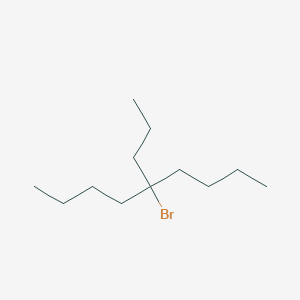![molecular formula C16H33O2PS2 B14487572 O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate CAS No. 63811-82-5](/img/structure/B14487572.png)
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate is a chemical compound with the molecular formula C12H25O2PS2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate involves several steps. One common method includes the reaction of cyclohexylphosphonothioic dichloride with 2-(hexylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioate derivatives.
Applications De Recherche Scientifique
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate can be compared with other similar compounds such as:
O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate: This compound has a shorter alkyl chain, which can affect its reactivity and biological activity.
O-Ethyl S-[2-(methylsulfanyl)ethyl] cyclohexylphosphonothioate: The presence of a methyl group instead of a hexyl group can lead to differences in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63811-82-5 |
|---|---|
Formule moléculaire |
C16H33O2PS2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
[ethoxy(2-hexylsulfanylethylsulfanyl)phosphoryl]cyclohexane |
InChI |
InChI=1S/C16H33O2PS2/c1-3-5-6-10-13-20-14-15-21-19(17,18-4-2)16-11-8-7-9-12-16/h16H,3-15H2,1-2H3 |
Clé InChI |
TTXCKMOPVRQDSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCSP(=O)(C1CCCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


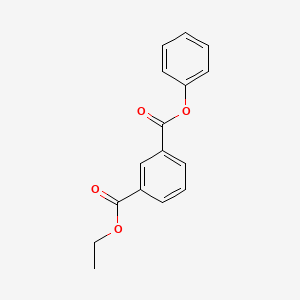

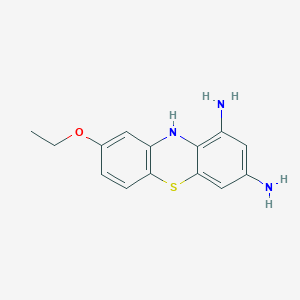

![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

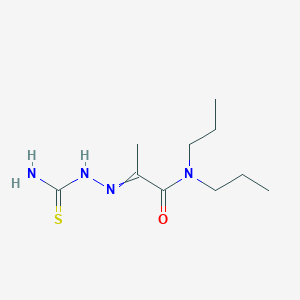
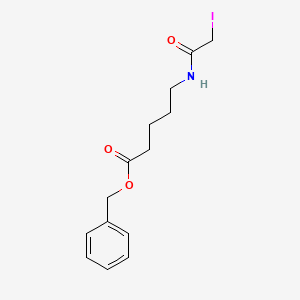

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

